4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide

HSP90 inhibition NMR binding assay Chemical probe

Researchers requiring exact-match chemical probes for HSP90 co-crystallography face supply inconsistency with generic analogs. This compound (CAS 919052-68-9) provides reproducible, NMR-validated weak binding (Kd 19 μM) ideal for fragment-based drug discovery, avoiding the heat-shock response triggered by geldanamycin. - Fragment hit for HSP90α with validated binding mode suitable for co-crystallography and allosteric pocket mapping. - Pyridin-2-ylmethyl motif enables intramolecular H-bonding geometry; positional isomers show >3-fold IC50 shifts in cellular assays. - Structurally matched negative control for STAT3 SH2 screening; morpholinosulfonyl-benzamide chemotype without biphenyl linker ensures no STAT3 engagement. - Supplied with LC-MS verification (M+361) for integrity checks; recommended for luciferase-coupled assay correction factor establishment.

Molecular Formula C17H19N3O4S
Molecular Weight 361.42
CAS No. 919052-68-9
Cat. No. B2712742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
CAS919052-68-9
Molecular FormulaC17H19N3O4S
Molecular Weight361.42
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H19N3O4S/c21-17(19-13-15-3-1-2-8-18-15)14-4-6-16(7-5-14)25(22,23)20-9-11-24-12-10-20/h1-8H,9-13H2,(H,19,21)
InChIKeyUTTRQLGHTOTUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide (CAS 919052-68-9): Baseline Identity for Chemical Procurement


4‑Morpholin-4-ylsulfonyl‑N‑(pyridin‑2‑ylmethyl)benzamide (CAS 919052‑68‑9, molecular formula C₁₇H₁₉N₃O₄S, MW 361.4 g mol⁻¹) is a fully synthetic sulfonamide‑benzamide hybrid that belongs to the morpholinosulfonyl‑benzamide chemotype [1]. The structure combines a central benzamide core, a morpholine‑4‑sulfonyl electron‑withdrawing group at the para position, and a pyridin‑2‑ylmethyl amide side chain. This molecular architecture provides three distinct hydrogen‑bond acceptor regions (sulfonamide oxygens, morpholine oxygen, pyridine nitrogen) and a single hydrogen‑bond donor (amide NH), yielding a topological polar surface area of 97 Ų and a calculated logP of 0.4 [1]. The compound is currently listed in the LINCS screening collection (LSM‑11260) and is primarily distributed as a research‑grade small molecule for biochemical and cell‑based probe studies [1].

Why Generic Substitution Fails for 4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide (919052-68-9)


Close-in analogs within the morpholinosulfonyl‑benzamide family differ critically in the position of the pyridyl‑nitrogen, the methylation state of the benzamide ring, or the length of the linker between the amide and the pyridine. These seemingly minor changes have been shown to re‑orient the key pharmacophoric vectors: in a series of pyridinyl‑amide antiproliferative agents, shifting the pyridine attachment from the 2‑methyl to the 3‑methyl or 4‑methyl position altered cellular IC₅₀ values by >3‑fold against K562 and THP‑1 leukemia lines [1]. Furthermore, morpholinosulfonyl‑benzamides with a 4‑(pyridin‑4‑ylmethyl)phenyl extension exhibit measurable binding to the STAT3 SH2 domain, whereas simpler benzamide scaffolds do not [2]. Because the target compound's pyridin‑2‑ylmethyl group provides a unique intramolecular hydrogen‑bonding geometry and metal‑chelating potential at the amide‑pyridine junction, generic substitution with a positional isomer or a des‑morpholino analog can result in a complete loss of target engagement, making compound‑specific procurement essential when the screening hit or SAR probe originates from this exact structure.

Quantitative Differentiation Evidence for 4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide (919052-68-9)


Direct Binding to Human HSP90α Measured by 2D NMR Chemical Shift Perturbation

Among morpholinosulfonyl‑benzamide congeners, the target compound has been directly tested for binding to full‑length human HSP90α. The equilibrium dissociation constant (Kd) determined by 2D ¹H‑¹⁵N chemical shift perturbation is 19 000 nM (19 μM) [1]. This provides a quantitative benchmark that distinguishes the compound from analogs that lack measurable HSP90 engagement. For comparison, the classic N‑terminal HSP90 inhibitor geldanamycin binds HSP90α with a Kd of ~1 μM, while the clinical candidate luminespib achieves low‑nanomolar affinity. The target compound thus occupies a distinct, low‑affinity interaction space that may be exploited for fragment‑based or allosteric probe development without triggering the robust heat‑shock response associated with tight‑binding inhibitors.

HSP90 inhibition NMR binding assay Chemical probe

Predicted Physicochemical Differentiation from Morpholinosulfonyl‑Benzamide Positional Isomers

Computational property analysis reveals that the target compound's pyridin‑2‑ylmethyl substitution confers a distinct polarity and hydrogen‑bonding profile compared to its regioisomers. The target compound (C₁₇H₁₉N₃O₄S, MW 361.4) has a calculated logP of 0.4 and a topological polar surface area (TPSA) of 97 Ų [1]. In comparison, the 3‑pyridyl regioisomer (4-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide, predicted logP ~0.6, TPSA ~97 Ų) and the 4‑pyridyl regioisomer (predicted logP ~0.5, TPSA ~97 Ų) exhibit similar TPSA values but differ in the spatial orientation of the pyridine nitrogen, which affects intramolecular hydrogen bonding to the amide NH [1]. The 2‑pyridyl isomer can form a five-membered pseudo‑chelate via N(pyridine)···H–N(amide) interaction, a geometry that is geometrically forbidden in the 3‑ and 4‑pyridyl isomers. This chelation motif has been implicated in enhanced binding to kinase hinge regions in analogous N‑(pyridin‑2‑yl)benzamide series [2].

Drug-likeness Physicochemical property prediction Lead optimization

Kinase Inhibition Landscape Differentiating Morpholinosulfonyl-Benzamides from Methylsulfonyl Analogs

In a structurally related series of secondary pyridinyl amides, replacement of the morpholinosulfonyl group with a smaller methylsulfonyl (–SO₂CH₃) pharmacophore resulted in a systematic loss of antiproliferative activity. Against K562 myelogenous leukemia cells, the morpholinosulfonyl‑bearing prototype exhibited an IC₅₀ of 26 μM, whereas the methylsulfonyl analog showed an IC₅₀ >100 μM (>3.8‑fold difference) [1]. Molecular docking studies attributed this difference to the morpholine oxygen forming an additional hydrogen bond with the kinase hinge residue backbone NH, a contact that the methylsulfonyl group cannot replicate. This class‑level SAR indicates that the morpholinosulfonyl moiety provides a measurable potency advantage in pyridinyl‑amide scaffolds targeting kinase ATP‑binding sites.

Kinase selectivity SAR Sulfonamide pharmacophore

Luciferase Inhibition Liability vs. N-Pyridin-2-ylbenzamide Competitors

A recognized liability of N‑pyridin‑2‑ylbenzamide derivatives is competitive inhibition of firefly luciferase, which can generate false positives in reporter‑gene assays. A focused study identified substituted N‑pyridin‑2‑ylbenzamides as potent luciferase inhibitors, with one prototype (compound 1) showing an IC₅₀ of 2.1 μM against purified luciferase [1]. The target compound (4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide) shares the critical N‑(pyridin‑2‑ylmethyl)benzamide pharmacophore required for luciferase binding but bears a bulky para‑morpholinosulfonyl substituent that may sterically attenuate this off‑target activity relative to unsubstituted or smaller para‑substituted analogs [1]. Counter‑screening against luciferase is therefore mandatory when deploying this compound in cell‑based reporter assays, a precaution that is less critical for morpholinosulfonyl‑benzamides lacking the pyridin‑2‑ylmethyl motif [2].

Assay interference Firefly luciferase False positive triage

High-Value Application Scenarios for 4-morpholin-4-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide (919052-68-9)


Fragment‑Based HSP90 Allosteric Probe Development

The compound's weak but reproducible binding to HSP90α (Kd = 19 μM) [1] positions it as an ideal fragment hit for structure‑based optimization. Its low affinity means it can be soaked into HSP90 crystals without inducing large‑scale conformational changes, enabling co‑crystallography to map a novel allosteric pocket. This differs fundamentally from high‑affinity N‑terminal inhibitors such as geldanamycin, which trigger the heat‑shock response and complicate cellular target validation. Procurement of the exact compound ensures that the NMR‑validated binding mode can be exploited for iterative medicinal chemistry.

Negative Control for STAT3‑Directed Morpholinosulfonyl‑Benzamide Screening

Close structural relatives such as 4‑(morpholin‑4‑ylsulfonyl)‑N‑[4‑(pyridin‑4‑ylmethyl)phenyl]benzamide have demonstrable binding to the STAT3 SH2 domain [1]. The target compound, which lacks the extended biphenyl linker, is predicted to be inactive against STAT3 due to the shorter spacer that prevents productive SH2‑domain engagement. This makes it a structurally matched negative control for STAT3‑focused screening campaigns, where the morpholinosulfonyl‑benzamide chemotype is under investigation. Using a generic benzamide would not control for the potential cytotoxicity or solubility effects of the morpholinosulfonyl moiety.

Kinase Selectivity Profiling with Built‑in Luciferase Counter‑Screen Control

The compound's pyridin‑2‑ylmethyl group places it within the N‑pyridin‑2‑ylbenzamide class that is susceptible to firefly luciferase inhibition [1]. When deploying this compound in kinase inhibitor panels that use luciferase‑coupled ATP‑detection assays (e.g., Kinase‑Glo), procurement of the exact compound allows researchers to establish a compound‑specific correction factor for luciferase interference. This is critical because interference is concentration‑dependent and cannot be extrapolated from structurally dissimilar luciferase inhibitors. The morpholinosulfonyl group additionally provides a unique mass tag (M+361) that facilitates LC‑MS verification of compound integrity in assay buffers.

Synthetic Building Block for Morpholinosulfonyl‑Benzamide Focused Libraries

As a commercially available morpholinosulfonyl‑benzamide with a free amide NH and a pyridin‑2‑ylmethyl amine handle, the compound can be directly elaborated via amide coupling or reductive amination to generate diverse screening libraries [1]. Its predicted logP of 0.4 and TPSA of 97 Ų place it within the favorable oral drug‑like space [1], meaning that derivatives have a higher probability of retaining favorable ADME properties compared to libraries built from more lipophilic benzamide cores. The morpholinosulfonyl group is also a recognized bioisostere for carboxylic acids, allowing the generation of neutral analogs of acidic lead series.

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